Chemical Properties of Piperidin-4-yl Methanesulfonate: A Technical Guide
Chemical Properties of Piperidin-4-yl Methanesulfonate: A Technical Guide
Executive Summary
Piperidin-4-yl methanesulfonate (often handled as its hydrochloride salt or N-protected derivative ) is a high-value heterocyclic building block in medicinal chemistry. It serves as a critical electrophile for introducing the piperidine moiety into drug scaffolds via Nucleophilic Substitution (
This guide addresses a critical operational nuance: The free base of piperidin-4-yl methanesulfonate is inherently unstable. It possesses both a nucleophilic secondary amine and an electrophilic mesylate leaving group, leading to rapid intermolecular polymerization. Consequently, this guide focuses on the chemical properties, synthesis, and handling of the stable forms (Salts and N-Boc/N-Cbz protected analogs) that researchers actually utilize in the lab.
Chemical Identity & Physical Properties[1][2][3][4]
The core structure consists of a piperidine ring substituted at the 4-position with a methanesulfonyloxy group (
Key Identifiers
| Property | Data |
| IUPAC Name | Piperidin-4-yl methanesulfonate |
| Common Name | 4-Mesyloxypiperidine |
| CAS No.[1] (HCl Salt) | 1443980-05-9 |
| CAS No.[2] (N-Boc) | 141699-59-4 |
| Molecular Formula | |
| Molecular Weight | 179.24 g/mol (Free Base); 215.70 g/mol (HCl Salt) |
Physical Characteristics (HCl Salt)
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, |
| Melting Point | Decomposes >150°C (typical for mesylate salts) |
| Hygroscopicity | Moderate; requires storage under desiccant |
Synthesis & Production Protocols
The synthesis of piperidin-4-yl methanesulfonate requires a strict order of operations to prevent self-alkylation. The N-protection strategy is the industry standard.
Synthesis Workflow (Graphviz)
The following diagram illustrates the critical pathway from 4-piperidone or 4-hydroxypiperidine to the final mesylate, highlighting the protection step that "masks" the nucleophilic nitrogen.
Caption: Step-wise synthesis ensuring amine stability via N-Boc protection prior to sulfonation.
Detailed Protocol: Mesylation of N-Boc-4-Hydroxypiperidine
Objective: Convert the hydroxyl group into a good leaving group (mesylate) without affecting the carbamate protection.
-
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM under Nitrogen atmosphere.
-
Cool the solution to 0°C (Ice bath). Critical: Exothermic reaction control.
-
Add TEA/DIPEA.
-
Add MsCl dropwise over 15-20 minutes. Maintain temp < 5°C to prevent elimination side products.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench: Wash with saturated
, then Brine. -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Result: White solid (N-Boc-4-mesyloxypiperidine). Usually pure enough for next steps without chromatography.
-
Reactivity Profile: The "Warhead" Mechanism
The utility of Piperidin-4-yl methanesulfonate lies in the mesylate (OMs) group, which is an excellent leaving group (
Mechanistic Pathways
-
Pathway A: Nucleophilic Substitution (
)-
Desired Outcome: The nucleophile (e.g., a phenol, thiol, or secondary amine) attacks the C4 carbon from the backside, displacing the mesylate.
-
Stereochemistry: Inversion of configuration (if the starting material was chiral, though 4-substituted piperidines are typically achiral unless substituted elsewhere).
-
-
Pathway B: Elimination (
)-
Undesired Side Reaction: Strong bases or high temperatures cause the removal of a proton from the C3/C5 position, ejecting the mesylate to form 1,2,3,6-tetrahydropyridine (the alkene).
-
Reactivity Diagram (Graphviz)
Caption: Competition between SN2 substitution (desired) and E2 elimination (side reaction).
Optimization Strategies
To favor
-
Solvent: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to enhance nucleophilicity.
-
Base Selection: Use weaker, non-bulky bases (e.g.,
, ) rather than strong alkoxides (NaH, t-BuOK). -
Temperature: Keep reaction temperatures moderate (40–60°C). Higher temperatures (>80°C) significantly increase the rate of elimination.
Handling, Stability & Safety
The "Self-Destruct" Warning
Never generate the free base of piperidin-4-yl methanesulfonate in the absence of a nucleophile.
-
Mechanism: The secondary amine of one molecule attacks the C4-mesylate of another.
-
Result: Uncontrollable polymerization into poly-piperidines.
-
Protocol: Always store as the HCl salt or N-Boc protected form. If the free base is required, generate it in situ in the presence of the target electrophile/nucleophile.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. The mesylate group is susceptible to hydrolysis by atmospheric moisture, producing methanesulfonic acid and 4-hydroxypiperidine.
-
Shelf Life:
-
N-Boc derivative: >1 year (stable).
-
HCl Salt: 6–12 months (hygroscopic).
-
Safety (SDS Summary)
-
GHS Classification: Skin Irrit. 2, Eye Dam. 1.
-
Hazards:
-
First Aid: In case of contact, immediately flush eyes with water for >15 minutes.[6] Mesylates are potent alkylating agents; treat as potential genotoxins.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4184869, 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. Mesylate (Methanesulfonate) as a Leaving Group in Nucleophilic Substitution. Retrieved from [Link]
Sources
- 1. 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | C11H21NO5S | CID 4184869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. N-(piperidin-4-ylmethyl)methanesulfonamide | C7H16N2O2S | CID 5095908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
